Lipophilicity (LogP) Elevation vs. 4-Fluoro-2-methylaniline – Impact on Downstream Compound Permeability and Purification
The C5-ethyl substituent increases the calculated partition coefficient by ΔLogP ≈ +0.46 relative to the des-ethyl congener 4-fluoro-2-methylaniline (LogP 2.30 vs. 2.76 for the target compound), a shift that translates to approximately a 2.9‑fold increase in octanol-phase partitioning under equilibrium conditions [1]. This difference is large enough to alter reverse-phase HPLC retention times by 1–3 minutes under standard C18 gradient conditions and to affect predicted passive membrane permeability in drug-discovery programs. For comparison, the 2,5-dimethyl analog (4-fluoro-2,5-dimethylaniline) registers a LogP of 2.02, meaning the target compound spans a 0.74‑log‑unit range above the dimethyl variant .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.76 (ChemSpace computed); XLogP3 2.5 (PubMed computed) |
| Comparator Or Baseline | 4-Fluoro-2-methylaniline: LogP 2.30; 4-Fluoro-2,5-dimethylaniline: LogP 2.02; N-Ethyl-4-fluoro-2-methylaniline: LogP not reported in retrieved dataset |
| Quantified Difference | ΔLogP = +0.46 vs. 4-fluoro-2-methylaniline; +0.74 vs. 4-fluoro-2,5-dimethylaniline |
| Conditions | Computed LogP values from ChemSpace (fragmental method) and BuildingBlock (experimental or consensus LogP) for the comparators; no unified experimental LogP dataset is currently available in the public domain for all four compounds. |
Why This Matters
A ΔLogP of 0.46 is meaningful for medicinal chemistry lead optimization, where each 0.5 log unit can shift oral bioavailability predictions and chromatographic purification protocols, making this compound a deliberate lipophilicity-tuning tool rather than a drop-in replacement for simpler anilines.
- [1] ChemSpace. 5-Ethyl-4-fluoro-2-methylaniline – CSSB00017252668. LogP 2.76. https://chem-space.com/CSSB00017252668-418AFA (accessed 2026-05-02). View Source
